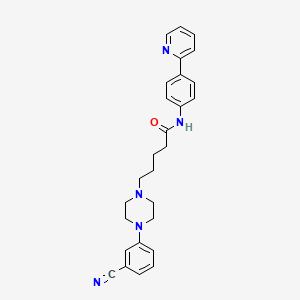
N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D3 receptor ligand-2 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors that are part of the D2-like receptor family. These receptors are primarily found in the mesolimbic system of the brain, which is associated with motivation, reward, and cognition. The dopamine D3 receptor has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-2 typically involves multiple steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods: In an industrial setting, the production of dopamine D3 receptor ligand-2 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Dopamine D3 receptor ligand-2 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the ligand. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dopamine D3 receptor ligand-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding affinity and selectivity of dopamine receptors.
Biology: Helps in understanding the role of dopamine D3 receptors in cellular signaling and neurotransmission.
Medicine: Potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, schizophrenia, and drug addiction.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
The mechanism of action of dopamine D3 receptor ligand-2 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand can either activate or inhibit the receptor, leading to changes in intracellular signaling pathways. These pathways often involve the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA). The specific effects depend on whether the ligand acts as an agonist or antagonist .
Comparison with Similar Compounds
- Dopamine D2 receptor ligands
- Dopamine D4 receptor ligands
- Apomorphine
- Pramipexole
- Ropinirole
Comparison: Dopamine D3 receptor ligand-2 is unique in its high selectivity for the dopamine D3 receptor compared to other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation. For instance, dopamine D2 receptor ligands often cause motor side effects, while dopamine D3 receptor ligands like ligand-2 are more targeted and can provide therapeutic benefits without these adverse effects .
Properties
Molecular Formula |
C27H29N5O |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
5-[4-(3-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C27H29N5O/c28-21-22-6-5-7-25(20-22)32-18-16-31(17-19-32)15-4-2-9-27(33)30-24-12-10-23(11-13-24)26-8-1-3-14-29-26/h1,3,5-8,10-14,20H,2,4,9,15-19H2,(H,30,33) |
InChI Key |
LZGVRYSELURRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















